Cyclo(Pro-Trp)
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Overview
Description
Cyclo(Pro-Trp), also known as cyclo(L-prolyl-L-tryptophanyl), is a cyclic dipeptide composed of the amino acids proline and tryptophan. This compound belongs to the class of diketopiperazines, which are known for their structural rigidity and diverse biological activities. Cyclo(Pro-Trp) has garnered interest due to its potential therapeutic applications and its role as a model compound for studying peptide behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclo(Pro-Trp) can be synthesized through various methods, including chemical synthesis and enzymatic processes. One common synthetic route involves the cyclization of linear dipeptides. For example, the linear dipeptide L-prolyl-L-tryptophan can be cyclized under acidic or basic conditions to form the cyclic dipeptide . Enzymatic synthesis involves the use of cyclodipeptide synthases, which catalyze the formation of cyclodipeptides from aminoacyl-tRNAs .
Industrial Production Methods
Industrial production of cyclo(Pro-Trp) often relies on microbial fermentation. Streptomyces strains, for instance, have been identified to produce cyclo(Pro-Trp) through the action of cyclodipeptide synthases . These microbial processes are advantageous due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Cyclo(Pro-Trp) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can modify the compound’s structure and properties, making it suitable for different applications.
Common Reagents and Conditions
Oxidation: Cyclo(Pro-Trp) can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Cyclo(Pro-Trp) has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying peptide behavior and interactions.
Mechanism of Action
The mechanism of action of cyclo(Pro-Trp) involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate ion-channel activity, particularly calcium and sodium channels, which play crucial roles in cardiovascular function . The compound’s structure allows it to interact with these channels, either enhancing or inhibiting their activity depending on the specific isomer and concentration used.
Comparison with Similar Compounds
Cyclo(Pro-Trp) can be compared with other cyclic dipeptides, such as cyclo(Phe-Pro) and cyclo(Trp-Trp). While all these compounds share a common diketopiperazine backbone, their biological activities and applications differ:
Cyclo(Phe-Pro): Known for its broad-spectrum antibacterial properties.
Cyclo(Trp-Trp): Exhibits unique structural features and has been studied for its potential in drug development.
Cyclo(Pro-Trp) stands out due to its specific interactions with ion channels and its potential therapeutic applications in cardiovascular research.
Properties
Molecular Formula |
C16H17N3O2 |
---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
3-(1H-indol-2-ylmethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |
InChI |
InChI=1S/C16H17N3O2/c20-15-14-6-3-7-19(14)16(21)13(18-15)9-11-8-10-4-1-2-5-12(10)17-11/h1-2,4-5,8,13-14,17H,3,6-7,9H2,(H,18,20) |
InChI Key |
OAUYQLJZHZRZSL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(=O)NC(C(=O)N2C1)CC3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
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